6-Chloro-3-methoxypicolinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-4-2-3-5(8)10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDZOHDNDRFYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274434 | |
| Record name | 6-Chloro-3-methoxy-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175965-92-1 | |
| Record name | 6-Chloro-3-methoxy-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175965-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methoxy-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance Within Halogenated Methoxy Picolinamide Scaffolds
The 6-Chloro-3-methoxypicolinamide molecule belongs to the halogenated methoxy-picolinamide scaffold family. This structural class is characterized by a picolinamide (B142947) core functionalized with both a halogen (like chlorine or bromine) and a methoxy (B1213986) group at various positions on the pyridine (B92270) ring. The specific placement of these functional groups is critical as it defines the molecule's electronic properties, reactivity, and three-dimensional shape, which in turn influences its potential interactions with biological targets or its utility in chemical reactions.
The substitution pattern dictates the molecule's chemical personality. For instance, the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group, combined with their positions relative to the amide and the ring nitrogen, create a unique electronic distribution. This makes the scaffold a valuable building block in medicinal chemistry and materials science. Researchers explore different isomers and analogues to fine-tune properties for specific applications. A comparison with closely related compounds highlights the structural diversity within this class.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Difference from Target |
|---|---|---|---|---|
| 3-Chloro-6-methoxypicolinamide bldpharm.com | C₇H₇ClN₂O₂ | 186.60 | 1257535-44-6 | Isomeric; positions of chloro and methoxy groups are swapped. |
| 6-Bromo-3-methoxypicolinamide chemsrc.com | C₇H₇BrN₂O₂ | 231.05 | 2168126-80-3 | Analogue; bromine replaces chlorine at the 6-position. |
| 6-Chloro-3-(difluoromethyl)-5-methoxypicolinamide bldpharm.comaksci.com | C₈H₇ClF₂N₂O₂ | 236.60 | 1806869-90-8 | Contains additional difluoromethyl and methoxy groups. |
| 3-Amino-4-chloro-6-methoxypicolinamide google.com | C₇H₈ClN₃O₂ | 201.61 | Not available in search results | Contains additional amino group and different chloro/methoxy positions. |
General Overview of Research Trajectories for Picolinamide Derivatives
Strategic Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. ias.ac.inyoutube.com It involves breaking down a complex target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For 6-chloro-3-methoxypicolinamide, a primary disconnection can be made at the amide bond, leading to 6-chloro-3-methoxypicolinic acid and ammonia (B1221849) or a protected amine equivalent. This is a logical step as amide bond formation is a well-established and generally high-yielding reaction.
Further retrosynthetic analysis of the 6-chloro-3-methoxypicolinic acid intermediate would involve disconnection of the chloro and methoxy (B1213986) groups from the pyridine (B92270) ring. However, a more practical approach is to start with a pre-functionalized pyridine derivative. A plausible precursor is a commercially available chloropyridine or methoxypyridine derivative that can be selectively functionalized. For instance, starting from a dichloropyridine, one chloro group could be selectively substituted with a methoxy group, followed by carboxylation or conversion of an existing group (like a methyl group) into a carboxylic acid.
Optimized Reaction Conditions for Picolinamide Core Formation
The formation of the picolinamide core is a critical step in the synthesis of this compound. The most common method for this transformation is the coupling of a picolinic acid derivative with an amine. Various coupling reagents have been developed to facilitate this reaction, each with its own advantages and disadvantages in terms of reactivity, selectivity, and reaction conditions.
The Ritter reaction offers an alternative pathway for the synthesis of picolinamides. researchgate.net This method involves the reaction of a nitrile, such as 2-cyanopyridine, with an alcohol or alkene in the presence of a strong acid. researchgate.net This approach is attractive due to its operational simplicity and the use of inexpensive reagents. researchgate.net
The choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the picolinamide product. For instance, palladium-catalyzed reactions have been extensively used for C-H functionalization and cross-coupling reactions to build the picolinamide scaffold. nih.govthieme-connect.comrsc.org Optimization of these parameters is essential to develop a robust and efficient synthetic protocol.
Functionalization and Derivatization Strategies
The functionalization and derivatization of the this compound scaffold are crucial for exploring its structure-activity relationship and developing analogs with improved properties. The picolinamide moiety itself can act as a directing group, facilitating site-selective C-H functionalization of the pyridine ring or other attached aromatic systems. rsc.orgrsc.org
Introduction of Substituents at Key Positions
The introduction of various substituents at different positions of the picolinamide core can be achieved through a range of organic reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.org These reactions allow for the introduction of a wide variety of functional groups, including alkyl, aryl, and alkynyl groups.
For example, the picolinamide directing group has been successfully employed in the palladium-catalyzed arylation of the ortho-C-H bond of benzylpicolinamides. semanticscholar.org This strategy enables the synthesis of complex biaryl compounds which can be further cyclized to form phenanthridines. semanticscholar.org
Exploration of Analogs and Related Scaffolds
The exploration of analogs and related scaffolds is a key aspect of medicinal chemistry and materials science. By modifying the core structure of this compound, new compounds with potentially enhanced biological activity or novel material properties can be discovered.
The picolinamide directing group has proven to be versatile in the synthesis of various heterocyclic scaffolds. For instance, it has been used in palladium-catalyzed reactions to synthesize quinolinones and pyridones through C(sp2)-H/C(sp2)-H coupling. rsc.org Furthermore, the picolinamide moiety can be used to direct the synthesis of pyrrolidines via palladium-catalyzed syn-aminoalkynylation of alkenes. nih.gov
The development of synthetic routes to analogs like florylpicoxamid (B6595160) and metarylpicoxamid, which are inspired by the natural product UK-2A, highlights the importance of picolinamide derivatives in the development of new fungicides. digitellinc.com
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. researchgate.net This includes the use of renewable raw materials, the development of atom-economical reactions, and the use of recyclable catalysts and ligands. researchgate.netrsc.org
In the context of picolinamide synthesis, sustainable approaches are being explored. For example, the synthesis of the fungicides florylpicoxamid and metarylpicoxamid has been designed to be sustainable and cost-effective by utilizing biocatalysis and chiral pool building blocks. digitellinc.com The use of renewable feedstocks like furfural (B47365) has also been investigated to increase the renewable carbon content of the final products. digitellinc.com
The development of recyclable picolinamide-derived ligands for catalytic reactions is another important step towards sustainable synthesis. rsc.org For instance, a recyclable ligand has been developed for the palladium-catalyzed hydroesterification of alkynes, which can be recovered and reused multiple times without significant loss of activity. rsc.org These approaches align with the goals of green chemistry by reducing waste and minimizing the environmental footprint of chemical production. rsc.org
Advanced Structural Characterization of 6 Chloro 3 Methoxypicolinamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of 6-Chloro-3-methoxypicolinamide is expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring features two aromatic protons which are adjacent to each other, leading to characteristic splitting patterns (doublets). The methoxy (B1213986) group protons would appear as a sharp singlet, and the amide protons would also appear as singlets, although their chemical shift can be highly variable and the peak shape can be broad due to quadrupole effects and chemical exchange.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and substituted pyridine systems. Solvent: CDCl₃.
| Atom Position | ¹H NMR (Predicted δ, ppm, Multiplicity, Integration) | ¹³C NMR (Predicted δ, ppm) |
| Pyridine C2-C=O | - | ~165-168 |
| Pyridine C3-O | - | ~150-155 |
| Pyridine C4-H | ~7.3-7.5 (d, 1H) | ~120-125 |
| Pyridine C5-H | ~7.8-8.0 (d, 1H) | ~138-142 |
| Pyridine C6-Cl | - | ~145-150 |
| Amide -NH₂ | ~5.5-8.0 (br s, 2H) | - |
| Methoxy -OCH₃ | ~3.9-4.1 (s, 3H) | ~55-60 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, the primary correlation would be a cross-peak between the two aromatic protons on the pyridine ring (H4 and H5), confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons they are directly attached to. This would definitively assign the proton signals to their corresponding carbon signals. Key correlations would include the H4 proton to the C4 carbon, the H5 proton to the C5 carbon, and the methoxy protons to the methoxy carbon.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Significance |
| COSY | H4 | H5 | Confirms adjacency of the two ring protons. |
| HMQC/HSQC | H4 | C4 | Direct H-C attachment. |
| H5 | C5 | Direct H-C attachment. | |
| -OCH₃ | -OCH₃ Carbon | Direct H-C attachment. | |
| HMBC | -OCH₃ | C3 | Confirms position of the methoxy group. |
| H4 | C2, C5, C6 | Confirms connectivity around the ring. | |
| H5 | C3, C6 | Confirms connectivity around the ring. | |
| -NH₂ | C2 (C=O) | Confirms position of the amide group. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. atlantis-press.comchemicalbook.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₇H₇ClN₂O₂. HRMS analysis would provide an experimental mass that can be compared to the calculated exact mass. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two major peaks separated by about 2 Da.
Table 3: Calculated Exact Masses for HRMS Analysis
| Molecular Formula | Adduct / Ion | Calculated Exact Mass (m/z) |
| C₇H₇³⁵ClN₂O₂ | [M]⁺ | 186.0196 |
| C₇H₇³⁵ClN₂O₂ | [M+H]⁺ | 187.0274 |
| C₇H₇³⁵ClN₂O₂ | [M+Na]⁺ | 209.0094 |
| C₇H₇³⁷ClN₂O₂ | [M]⁺ | 188.0167 |
| C₇H₇³⁷ClN₂O₂ | [M+H]⁺ | 189.0245 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While a published crystal structure for this compound is not currently available, a theoretical analysis of its likely solid-state characteristics can be made.
The crystal packing would be primarily dictated by strong intermolecular hydrogen bonds formed by the amide functional group. researchgate.net It is highly probable that the amide groups of adjacent molecules would interact via N-H···O hydrogen bonds, forming centrosymmetric dimers or extended chains, which are common motifs in the crystal structures of primary amides.
Other weaker interactions would also play a significant role in stabilizing the crystal lattice:
π-π Stacking: The electron-deficient pyridine rings could stack on top of each other.
C-H···O/N Interactions: Hydrogen atoms on the pyridine ring or methoxy group could form weak hydrogen bonds with oxygen or nitrogen atoms of neighboring molecules.
Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.
In the solid state, the molecule's conformation would be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions. The orientation of the amide group relative to the pyridine ring is a key conformational feature. A high degree of planarity between the pyridine ring and the amide group is expected to facilitate efficient crystal packing. This planarity could be further stabilized by an intramolecular hydrogen bond between one of the amide protons and the nitrogen atom of the pyridine ring, a common feature in 2-picolinamide derivatives. The methoxy group's orientation would likely be positioned to minimize steric clash with the adjacent amide group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups and elucidating the structural arrangement of molecules. By probing the vibrational modes of a molecule, these techniques provide a unique spectroscopic "fingerprint." For this compound, the analysis of its IR and Raman spectra allows for the characterization of its constituent functional groups, including the pyridine ring, the amide group, the chloro substituent, and the methoxy substituent.
The vibrational modes of this compound can be systematically assigned by considering the characteristic frequencies of its structural components. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be constructed based on data from analogous compounds, such as picolinamide (B142947) and various substituted pyridines.
Amide Group Vibrations: The picolinamide moiety exhibits several characteristic vibrational modes. The N-H stretching vibrations of the primary amide are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong absorption in the IR spectrum and is anticipated in the 1680-1640 cm⁻¹ range. The N-H bending vibration, or the Amide II band, is typically observed between 1650 and 1580 cm⁻¹.
Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and can be found in the fingerprint region.
Substituent Vibrations: The presence of the chloro and methoxy groups introduces additional vibrational modes. The C-Cl stretching vibration is generally observed as a strong band in the 800-600 cm⁻¹ range. The methoxy group is characterized by the C-H stretching of the methyl group, typically around 2950-2850 cm⁻¹, and the C-O-C stretching vibrations, which are expected in the 1260-1000 cm⁻¹ region.
A summary of the expected vibrational modes for this compound, based on the analysis of related molecules, is presented in the following tables.
Interactive Data Table: Predicted Infrared (IR) Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400-3300 | Asymmetric N-H Stretching | Amide (-CONH₂) | Medium to Strong |
| 3300-3100 | Symmetric N-H Stretching | Amide (-CONH₂) | Medium |
| 3100-3000 | Aromatic C-H Stretching | Pyridine Ring | Medium to Weak |
| 2960-2940 | Asymmetric C-H Stretching | Methoxy (-OCH₃) | Medium |
| 2850-2830 | Symmetric C-H Stretching | Methoxy (-OCH₃) | Weak |
| 1680-1640 | C=O Stretching (Amide I) | Amide (-CONH₂) | Strong |
| 1650-1580 | N-H Bending (Amide II) | Amide (-CONH₂) | Medium |
| 1600-1400 | C=C and C=N Ring Stretching | Pyridine Ring | Medium to Strong |
| 1470-1440 | C-H Bending | Methoxy (-OCH₃) | Medium |
| 1260-1200 | Asymmetric C-O-C Stretching | Methoxy (-OCH₃) | Strong |
| 1050-1000 | Symmetric C-O-C Stretching | Methoxy (-OCH₃) | Medium |
| 800-600 | C-Cl Stretching | Chloro (-Cl) | Strong |
Interactive Data Table: Predicted Raman Active Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretching | Pyridine Ring | Strong |
| 2960-2940 | Asymmetric C-H Stretching | Methoxy (-OCH₃) | Medium |
| 2850-2830 | Symmetric C-H Stretching | Methoxy (-OCH₃) | Medium |
| 1600-1550 | C=C and C=N Ring Stretching | Pyridine Ring | Strong |
| 1050-990 | Pyridine Ring Breathing | Pyridine Ring | Strong |
| 800-600 | C-Cl Stretching | Chloro (-Cl) | Medium to Strong |
It is important to note that the exact peak positions and intensities can be influenced by factors such as the physical state of the sample (solid or solution) and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra, which can aid in the precise assignment of experimental data.
Chemical Reactivity and Transformation Pathways of the Picolinamide Core
Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring
The pyridine nucleus is characterized by a reduced electron density compared to benzene, making it less reactive towards electrophiles and more reactive towards nucleophiles. The substituents on the 6-Chloro-3-methoxypicolinamide ring play a crucial role in directing these reactions.
Electrophilic Reactions: Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. masterorganicchemistry.com Such reactions often require forceful conditions or the presence of activating groups. In this compound, the methoxy (B1213986) group at the C3 position is an activating group due to its +M (mesomeric) effect, which donates electron density to the ring. Conversely, the chlorine atom at C6 and the amide group at C2, along with the ring nitrogen, are electron-withdrawing, deactivating the ring towards electrophilic attack. The activating methoxy group would primarily direct incoming electrophiles to the ortho (C2, C4) and para (C6) positions. However, the C2 and C6 positions are already substituted. Therefore, electrophilic attack, if successful, would most likely be directed to the C4 position. Recent advances have focused on transition-metal-catalyzed C-H functionalization to achieve regioselective reactions at positions that are typically difficult to access. nih.gov
Nucleophilic Reactions: The electron-deficient character of the pyridine ring, enhanced by the electron-withdrawing chloro and amide groups, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org The chlorine atom at the C6 position is a good leaving group and its position is activated towards nucleophilic attack by the ring nitrogen. A strong nucleophile can attack the carbon atom bonded to the chlorine, proceeding through a two-step addition-elimination mechanism. libretexts.org This process involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the chloride ion is expelled. youtube.com The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize this intermediate, thereby facilitating the reaction. youtube.comlibretexts.org In this molecule, the ring nitrogen is para to the C6-chloro substituent, providing significant stabilization for the intermediate.
Functional Group Interconversions of the Amide and Methoxy Moieties
The amide and methoxy functional groups on this compound can be chemically transformed to introduce new functionalities, a common strategy in synthetic organic chemistry. wikipedia.orgimperial.ac.uk These interconversions allow for the synthesis of a diverse array of derivatives from a single precursor.
Transformations of the Amide Group: The primary amide is a versatile functional group that can undergo several key transformations:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, yielding 6-chloro-3-methoxypicolinic acid.
Dehydration: Treatment with dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), can convert the primary amide into a nitrile, 6-chloro-3-methoxypyridine-2-carbonitrile. vanderbilt.edu
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide to a primary amine, (6-chloro-3-methoxypyridin-2-yl)methanamine. vanderbilt.edu
Transformations of the Methoxy Group: The methoxy group is an ether linkage that can be cleaved to reveal a hydroxyl group:
Demethylation: The cleavage of the aryl-methyl ether can be accomplished using strong Lewis acids like boron tribromide (BBr₃) or potent protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the methoxy group into a hydroxyl group, producing 6-chloro-3-hydroxypicolinamide. O-demethylation is a common step in the synthesis of complex molecules. nih.gov
The following table summarizes potential interconversions for the functional groups of this compound.
| Functional Group | Reaction Type | Reagents | Product |
| Amide (-CONH₂) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |
| Amide (-CONH₂) | Dehydration | P₂O₅, POCl₃, SOCl₂ | Nitrile (-CN) |
| Amide (-CONH₂) | Reduction | LiAlH₄ | Amine (-CH₂NH₂) |
| Methoxy (-OCH₃) | Demethylation | BBr₃, HBr, HI | Hydroxyl (-OH) |
Mechanistic Investigations of Novel Reaction Pathways
While specific mechanistic studies for novel reactions of this compound are not widely documented, the mechanisms for its principal transformations can be understood from well-established principles of organic chemistry. youtube.com
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The most probable reaction pathway for this compound is nucleophilic substitution at the C6 position. This reaction proceeds via a two-step addition-elimination mechanism. youtube.com
Addition Step: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom. This attack is perpendicular to the plane of the ring and results in the formation of a tetrahedral carbon. The electron pair from the C=C pi-bond is displaced onto the pyridine ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization.
Elimination Step: The aromaticity of the ring is restored in the second step, where the leaving group (chloride ion) is expelled. This step is typically fast.
Mechanisms of C-H Functionalization: Modern synthetic methods are exploring novel pathways for C-H functionalization, which allow for the introduction of new groups without pre-existing functional handles. ucl.ac.uk For pyridines, transition-metal catalysis is a key strategy. nih.gov While a specific example for this compound is not available, these reactions generally proceed through a catalytic cycle that may involve:
Coordination: The pyridine nitrogen or another functional group coordinates to the metal center.
C-H Activation: The metal catalyst cleaves a C-H bond, often through a process like concerted metalation-deprotonation, forming a metallacyclic intermediate.
Functionalization: The metallated carbon reacts with an electrophilic or nucleophilic partner.
Reductive Elimination/Catalyst Regeneration: The product is released, and the catalyst is regenerated to continue the cycle.
Such pathways offer powerful, regioselective methods for creating derivatives that are inaccessible through classical electrophilic or nucleophilic substitution reactions. nih.govucl.ac.uk
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide detailed information about the electronic distribution and energy levels within a molecule. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. unipd.it A key application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the arrangement with the lowest possible energy, known as the energy-minimized conformation.
For 6-Chloro-3-methoxypicolinamide, a DFT calculation, likely using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would predict its three-dimensional structure. mdpi.com This would include precise bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most stable conformation of the molecule in a vacuum. This structural information is the foundation for all other computational property predictions.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, showing typical data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.74 Å |
| C-O (methoxy) | ~1.36 Å | |
| C=O (amide) | ~1.23 Å | |
| C-N (amide) | ~1.35 Å | |
| Bond Angle | O-C-C (methoxy) | ~115° |
| Cl-C-N (ring) | ~117° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the electron-withdrawing picolinamide (B142947) and chloro-substituted parts of the molecule. nih.gov Analysis of these orbitals helps identify the sites susceptible to nucleophilic and electrophilic attack.
Molecular Interaction Studies and Biochemical Mechanisms
Ligand-Biomolecule Binding Studies (e.g., with purified enzymes or isolated proteins)
Specific studies detailing the binding of 6-Chloro-3-methoxypicolinamide to purified enzymes or isolated proteins are not extensively available in the public domain. The research focus has often been on larger, more complex molecules where the picolinamide (B142947) moiety is a fragment.
Investigation of Binding Affinities and Kinetics in In Vitro Systems
Quantitative data on the binding affinity (such as the dissociation constant, Kd) and the kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) for the interaction of this compound with specific proteins are not described in the available literature.
However, a competitive binding assay was conducted on a closely related analog, 6-methoxypicolinamide (B554244) (SCCP 524) , as part of a study to identify inhibitors for cell cycle cyclin-dependent kinases (CDKs). sc.edu This compound was tested for its ability to inhibit the CDK2/cyclin A complex. In these assays, 6-methoxypicolinamide demonstrated an IC₅₀ value of 70.1 ± 7.9 µM. sc.edu The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and serves as a measure of the inhibitor's potency.
Interactive Data Table: In Vitro Inhibition Data for a Picolinamide Analog
| Compound Name | Target Protein | Assay Type | IC₅₀ (µM) |
| 6-methoxypicolinamide (SCCP 524) | CDK2/cyclin A | Competitive Binding Assay | 70.1 ± 7.9 |
Structural Basis of Molecular Recognition (e.g., through co-crystallization or molecular docking)
There are no publicly available co-crystal structures of this compound bound to a protein target. Furthermore, specific molecular docking studies detailing its binding pose and interactions within a protein active site have not been reported.
Computational modeling has been applied to the picolinamide scaffold as a potential N-cap to replace amino acid residues in peptide-based inhibitors. sc.edu Picolinamide and benzamide (B126) N-caps were modeled and shown to have the potential for similar intermolecular interactions as a triazole derivative with the corticotropin-releasing factor binding globulin (CBG) at Trp217 and Glu254. sc.edu This type of modeling suggests that the picolinamide structure can serve as a scaffold for designing molecules that mimic peptide interactions, but it does not provide specific structural data for this compound itself.
Enzyme Inhibition Mechanisms at the Molecular Level
While an IC₅₀ value for the related compound 6-methoxypicolinamide against CDK2/cyclin A has been established, the precise molecular mechanism of this inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) has not been elucidated in the available literature. sc.edu Determining the exact mechanism would require further kinetic studies, which have not been reported for this compound or its close analogs.
Allosteric Modulation at the Protein Level in Isolated Systems
A number of picolinamide derivatives have been investigated as allosteric modulators, particularly for metabotropic glutamate (B1630785) receptors (mGluRs). acs.orgresearchgate.net These modulators bind to a site on the receptor distinct from the endogenous ligand binding site, known as an allosteric site, and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to the primary ligand. nih.gov
For instance, certain complex picolinamide derivatives have been identified as potent NAMs of mGluR2. acs.org However, a specific investigation into whether this compound acts as an allosteric modulator on any protein in an isolated system has not been found in the scientific literature.
Structure-Activity Relationships (SAR) in Defined Biochemical Assays
Limited structure-activity relationship (SAR) data is available for picolinamide derivatives in the context of CDK inhibition. A study comparing various picolinamide derivatives found that 6-methoxypicolinamide (IC₅₀ of 70.1 ± 7.9 µM against CDK2/cyclin A) and 5-(piperazin-1-ylmethyl)picolinamide (IC₅₀ of 42.7 ± 12.02 against CDK4/cyclin D1) were among the most potent derivatives tested in their respective assays. sc.edu
This suggests that substitutions on the picolinamide ring significantly influence inhibitory activity. The methoxy (B1213986) group at the 6-position appears to be a key feature for the observed activity against CDK2/cyclin A. However, a direct comparison with a 6-chloro substituted analog, which would be essential for a precise SAR assessment of this compound, is not available in the referenced study.
Applications in Advanced Chemical Research and Materials Science
Utility as a Key Building Block in Complex Organic Synthesis
In organic synthesis, "building blocks" are foundational molecules used to construct more complex structures. Due to its array of functional groups, 6-Chloro-3-methoxypicolinamide is well-suited for this role, serving as a versatile precursor for the synthesis of a variety of larger heterocyclic systems.
While specific synthetic pathways originating directly from this compound are specialized, the utility of a very close structural analog, 6-Chloronicotinamide, provides a clear blueprint for its potential applications. Research has shown that 6-Chloronicotinamide can be used to synthesize a series of chalcone (B49325) derivatives. researchgate.net These intermediates are then subjected to cyclization reactions with various reagents to form novel five and six-membered heterocyclic compounds. researchgate.net For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields pyrazoline derivatives, while reactions with urea (B33335) or thiourea (B124793) in the presence of a suitable catalyst can produce oxazine (B8389632) and thiazine (B8601807) rings, respectively. researchgate.net
Given its structural similarity, this compound is an excellent candidate for analogous synthetic strategies. The amide group and the activated pyridine (B92270) ring can participate in condensation and cyclization reactions, making it a valuable starting material for creating diverse molecular architectures, particularly those of interest in medicinal chemistry and materials science. cem.com
| Starting Material (Analog) | Reagent | Resulting Heterocyclic Core | Reference |
|---|---|---|---|
| 6-Chloro-{4-[(2E)-3-(Aryl)prop-2-enoyl]phenyl}pyridine-3-carboxamide | Hydrazine Hydrate | Pyrazoline | researchgate.net |
| 6-Chloro-{4-[(2E)-3-(Aryl)prop-2-enoyl]phenyl}pyridine-3-carboxamide | Urea | 1,3-Oxazine | researchgate.net |
| 6-Chloro-{4-[(2E)-3-(Aryl)prop-2-enoyl]phenyl}pyridine-3-carboxamide | Thiourea | 1,3-Thiazine | researchgate.net |
Role as a Ligand in Coordination Chemistry and Metal Complexation
A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. uci.edu The picolinamide (B142947) scaffold is an effective ligand due to the presence of multiple potential donor atoms. This compound features a nitrogen atom in the pyridine ring and a carbonyl oxygen atom in the amide group, which can act as Lewis bases, donating electron pairs to a metal center. uci.edu This allows it to function as a bidentate chelating ligand, forming a stable ring structure with the metal ion.
Studies on the parent picolinamide molecule and its derivatives have demonstrated their ability to form stable complexes with a wide range of transition metals. For example, picolinamide forms well-defined octahedral complexes with Co(II), Ni(II), and Cu(II). rsc.org Research on N-substituted picolinamides complexed with palladium(II) has revealed versatile coordination behavior; the ligand can act as a monodentate ligand, binding only through the pyridyl nitrogen, or as a bidentate chelating ligand involving both the pyridyl nitrogen and the amide oxygen. tandfonline.com This coordination diversity is influenced by factors such as steric hindrance from the amide substituents and the electronic properties of the metal ion. tandfonline.com
In this compound, the electronic character of the pyridine ring is modulated by the chloro and methoxy (B1213986) groups. These substituents influence the electron density on the pyridyl nitrogen, thereby affecting its donor strength and the stability of the resulting metal complexes. The ability to fine-tune these electronic properties makes substituted picolinamides like this one valuable for designing complexes with specific geometric and electronic structures for various applications. mdpi.com
| Metal Ion | Ligand | Coordination Mode | Resulting Geometry | Reference |
|---|---|---|---|---|
| Palladium(II) | N,N-Diisopropylpicolinamide | Monodentate (Pyridyl-N) | Square Planar | tandfonline.com |
| Palladium(II) | N-tert-Butylpicolinamide | Bidentate (Pyridyl-N, Amido-O) | Square Planar | tandfonline.com |
| Cobalt(II) | Picolinamide | Bidentate (cis) | Octahedral | rsc.org |
| Nickel(II) | Picolinamide | Bidentate (cis) | Octahedral | rsc.org |
| Copper(II) | Picolinamide | Bidentate (trans) | Octahedral | rsc.org |
| Zinc(II) | Picolinamide | Bidentate (cis) | Octahedral | researchgate.net |
Potential in Catalyst Development and Design
The ability of this compound to act as a robust ligand for transition metals directly informs its potential in catalyst development. By forming stable coordination complexes, it can be used to create catalytically active centers for a variety of organic transformations. The picolinamide scaffold has been successfully employed in two distinct catalytic roles: as a permanent ligand within a catalyst's structure and as a temporary, "traceless" directing group.
As a Permanent Ligand: Picolinamide derivatives have been used to create highly efficient iridium catalysts for the dehydrogenation of formic acid, a key reaction for chemical hydrogen storage. osti.gov In these systems, the picolinamide ligand coordinates to a Cp*Ir (pentamethylcyclopentadienyl iridium) center. The electronic and steric properties of substituents on the picolinamide's amide nitrogen have been shown to strongly influence the catalyst's activity, which is often measured by its Turnover Frequency (TOF), or the number of substrate molecules converted per catalyst molecule per unit time. osti.gov For example, an N-phenylpicolinamide ligand produced a catalyst with a remarkable TOF of 118,000 h⁻¹. osti.gov This demonstrates that the picolinamide framework can be systematically modified to optimize catalytic performance.
| Catalyst System | Ligand | Reaction Conditions | Turnover Frequency (TOF) (h⁻¹) | Reference |
|---|---|---|---|---|
| CpIr Complex | 2-Picolinamide | 1 M Formic Acid | 21,600 | osti.gov |
| CpIr Complex | 2-Picolinamide | Formic Acid / Sodium Formate (9/1) | 30,200 | osti.gov |
| Cp*Ir Complex | N-phenylpicolinamide | 8 M Formic Acid / Sodium Formate (9/1), 60 °C | 118,000 | osti.gov |
As a Traceless Directing Group: In a more advanced application, the picolinamide group has been employed as a traceless directing group in cobalt-catalyzed C-H activation reactions. chim.itresearchgate.net In this strategy, the picolinamide is temporarily attached to a substrate molecule. Its coordinating atoms (pyridyl-N and amido-O) then chelate to the cobalt catalyst, positioning it precisely to activate a specific C-H bond on the substrate. chim.it This allows for highly regioselective reactions, such as the annulation of benzylamines with alkynes to form isoquinolines. researchgate.net After the reaction is complete, the picolinamide directing group is cleaved from the product, leaving no trace of its presence in the final structure. chim.it This approach highlights the sophisticated role that molecules like this compound can play in the design of complex and selective catalytic systems.
Future Research Directions for this compound: Paving the Way for Innovation
The landscape of chemical research is in a constant state of evolution, driven by the pursuit of greater efficiency, deeper understanding, and novel applications. For the compound this compound, the horizon of scientific inquiry is expanding, with several key areas poised for significant advancement. Future research is set to leverage cutting-edge technologies and computational prowess to unlock the full potential of this molecule. This article explores the prospective avenues of research, focusing on the development of next-generation synthetic methodologies, the integration of advanced spectroscopic probes, the application of machine learning for predictive modeling, and the exploration of novel molecular interaction partners in non-clinical contexts.
Q & A
Q. What spectroscopic techniques are recommended for characterizing the functional groups in 6-Chloro-3-methoxypicolinamide?
- Methodological Answer : Focus on identifying the amide (-CONH₂), chloro (Cl), and methoxy (-OCH₃) groups. Use:
- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic carbons (δ ~110–160 ppm). Compare with pyridine derivatives in and for chemical shift trends .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₇H₆ClNO₂; M.W. ~171.58) using high-resolution data as in .
Q. How can researchers design a synthetic route for this compound?
- Methodological Answer : Base the synthesis on pyridine derivatives. Example steps:
Start with 3-hydroxypicolinic acid; introduce methoxy via alkylation (e.g., methyl iodide/K₂CO₃ in DMF).
Chlorinate at the 6-position using POCl₃ or SOCl₂, as seen in for methyl 4,6-dichloropicolinate .
Purify intermediates via recrystallization or column chromatography. Validate purity via HPLC () .
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to account for exact exchange effects, as in . Optimize geometry at the 6-31G(d,p) basis set. Calculate HOMO-LUMO gaps and electrostatic potential surfaces to assess reactivity. Validate against experimental UV-Vis spectra ( discusses correlation-energy corrections for accuracy) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Q. How to resolve contradictions between DFT-calculated and experimental vibrational spectra?
- Methodological Answer : Re-evaluate the DFT functional. For example:
- Include exact exchange (e.g., B3LYP in ) to improve vibrational frequency accuracy .
- Apply scaling factors (0.96–0.98) to calculated IR frequencies.
- Cross-validate with Raman spectroscopy and isotopic substitution studies (’s iterative analysis framework) .
Q. What strategies optimize regioselective chlorination in derivatives of this compound?
- Methodological Answer :
Q. How to assess the impact of solvent polarity on the stability of this compound?
- Methodological Answer : Conduct accelerated stability studies in solvents (e.g., DMSO, water, ethanol) at 40°C/75% RH. Monitor degradation via:
- HPLC-PDA : Quantify degradation products.
- DFT Solvation Models : Compute solvation free energies (e.g., SMD model) to correlate with experimental stability (’s correlation-energy approaches) .
Data Analysis & Experimental Design
Q. How to address discrepancies in reaction yields across synthetic protocols?
Q. What statistical methods validate purity assessments of this compound?
- Methodological Answer : Use principal component analysis (PCA) on spectral data (NMR, IR) to detect impurities. Compare with certified reference materials (’s analytical standards) . Report confidence intervals for purity ≥98%.
Q. How to formulate hypothesis-driven research questions for novel applications of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
